2,4-dimethoxy-N-phenylaniline
Description
2,4-Dimethoxy-N-phenylaniline (CAS: 90043-09-7, Molecular formula: C₁₄H₁₅NO₂) is an aromatic amine derivative featuring a phenyl group substituted with two methoxy groups at the 2- and 4-positions and an aniline moiety. Its structural complexity makes it relevant in organic synthesis, particularly in the development of dyes, pharmaceuticals, and advanced materials. The compound’s electron-rich aromatic system, due to methoxy substituents, influences its reactivity and interactions in supramolecular assemblies .
Properties
CAS No. |
90043-09-7 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2,4-dimethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO2/c1-16-12-8-9-13(14(10-12)17-2)15-11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
InChI Key |
PMGRJBUVIQOZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Methyl Groups
(a) N-(2,4-Dimethylphenyl)aniline (CAS: 41374-20-3)
- Structure : Methyl groups at 2- and 4-positions instead of methoxy groups.
- Properties: Reduced electron-donating capacity compared to methoxy groups, leading to lower solubility in polar solvents. Higher hydrophobicity due to methyl substituents, making it more suitable for non-polar applications. Reactivity in electrophilic substitution reactions is lower than 2,4-dimethoxy-N-phenylaniline due to weaker electron-donating effects .
(b) N-(4-Methoxy-2-methylphenyl)-2,4-dimethylaniline (CAS: 41374-20-3)
- Structure : Hybrid substituents (one methoxy and two methyl groups).
- Properties :
- Intermediate polarity between methyl- and methoxy-substituted analogs.
- Boiling point and density (data unavailable) likely fall between those of 2,4-dimethoxy-N-phenylaniline and N-(2,4-dimethylphenyl)aniline.
- Synergistic electronic effects from mixed substituents may enhance stability in radical reactions .
Core Structural Modifications
(a) N,N-Dimethylaniline (CAS: 121-69-7)
- Structure: Simpler backbone with dimethylamino substituent.
- Properties: Lower molecular weight (121.18 g/mol vs. C₁₄H₁₅NO₂’s ~233.28 g/mol). Higher volatility (Boiling point: 74–76°C) compared to methoxy-substituted analogs. Hazard profile includes toxicity (H301, H311) due to its amine functionality, whereas 2,4-dimethoxy-N-phenylaniline’s safety data remain less documented .
(b) 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Structure : Additional methylene linker between aromatic rings.
- Properties: Enhanced conformational flexibility due to the methylene bridge.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
